![molecular formula C14H12ClNO4S B2655570 3-(Benzylsulfamoyl)-4-chlorobenzoic acid CAS No. 313346-44-0](/img/structure/B2655570.png)
3-(Benzylsulfamoyl)-4-chlorobenzoic acid
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and common names. It may also include its appearance (color, state of matter under normal conditions) and any distinctive smell or taste .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical properties (such as melting point, boiling point, density, solubility) and chemical properties (such as reactivity, flammability) of the compound .Scientific Research Applications
Chemical Sensitization and Occupational Health
Research on related chemical compounds, such as 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid, has highlighted its potential as a respiratory sensitiser in occupational settings. Workers exposed to this compound in a chemical factory exhibited symptoms of occupational asthma, rhinitis, and contact urticaria, indicating the chemical's capacity to act as a sensitiser. This study underscores the importance of stringent exposure control measures to prevent diseases related to chemical sensitization in workplaces. Understanding the sensitization potential of 3-(Benzylsulfamoyl)-4-chlorobenzoic acid could be crucial for developing safety protocols in industries where this compound is used or synthesized (Suojalehto et al., 2017).
Therapeutic Research Applications
Although direct applications of this compound in therapeutic research were not found, studies on structurally related compounds offer insights into potential areas of interest. For instance, research on 3-amino-1-propanesulfonic acid (3APS) targeting amyloid-β in Alzheimer's disease demonstrates the potential of chemical compounds in modifying disease progression or symptoms. Such studies pave the way for exploring the therapeutic potentials of this compound, especially in diseases where its chemical structure may interact beneficially with biological targets (Aisen et al., 2006).
Environmental and Health Safety Studies
The detection and analysis of chemical metabolites in human and environmental samples are crucial for assessing the safety and impact of chemical compounds. For example, studies on the metabolites of pyrethroid insecticides in the general U.S. population highlight the importance of monitoring chemical exposure and its potential effects on health. Similar research approaches can be applied to this compound to understand its environmental persistence, human exposure levels, and potential health implications (Barr et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzylsulfamoyl)-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-7-6-11(14(17)18)8-13(12)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZODPKPLWSLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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